molecular formula C18H20ClN3O B504654 4-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide CAS No. 400076-87-1

4-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide

Cat. No.: B504654
CAS No.: 400076-87-1
M. Wt: 329.8g/mol
InChI Key: CPQFRFSYKOBEOH-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a benzamide core substituted with a chloro group and a piperazine ring. Its chemical formula is C18H20ClN3O, and it has a molecular weight of 329.83 g/mol .

Future Directions

The future directions for “4-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide” could involve further development of its derivatives for their anti-tubercular activity . The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-(4-methylpiperazin-1-yl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a precursor for various biologically active compounds highlights its importance in medicinal chemistry .

Properties

IUPAC Name

4-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O/c1-21-10-12-22(13-11-21)17-5-3-2-4-16(17)20-18(23)14-6-8-15(19)9-7-14/h2-9H,10-13H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQFRFSYKOBEOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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